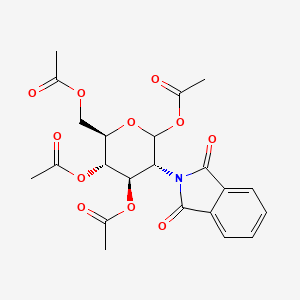

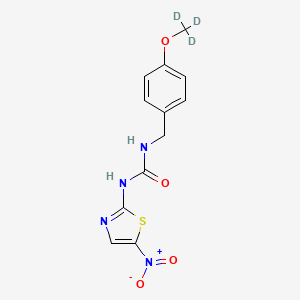

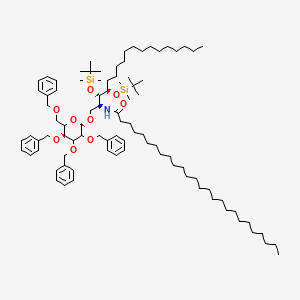

![molecular formula C₁₇H₂₁NO₃ B1141182 5,6-Dimethoxy-2-[(piperidin-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one CAS No. 149874-91-9](/img/structure/B1141182.png)

5,6-Dimethoxy-2-[(piperidin-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 5,6-Dimethoxy-2-[(piperidin-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one involves the formation of Schiff’s base from 5,6-dimethoxy-1-indanone, followed by various chemical reactions to introduce desired substituents and modifications. Notably, novel derivatives have been synthesized for potential antimicrobial applications, showcasing the compound's versatility (Patel et al., 2018).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been elucidated through various spectroscopic methods and X-ray crystallography, revealing a complex architecture that contributes to its chemical reactivity and potential biological activity. For instance, the crystal structure of a related compound, 1-Benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine, was determined, highlighting its structural characteristics (Sudhakar et al., 2005).

Chemical Reactions and Properties

This compound participates in various chemical reactions, leading to the formation of diverse derivatives with potential bioactive properties. For example, novel carboxamides and thioureas of 5,6-dimethoxy-2-((piperidin-4-yl)methyl) inden-1-one have been synthesized, showcasing its utility as a scaffold for developing acetylcholinesterase inhibitors (Prasad et al., 2020).

Physical Properties Analysis

The physical properties of 5,6-Dimethoxy-2-[(piperidin-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding its behavior in various solvents and conditions, influencing its application in scientific research.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, define the compound's suitability for various applications, including medicinal chemistry and material science. For instance, the inhibitory activity against acetylcholinesterase and butyrylcholinesterase has been a significant focus, demonstrating its potential in Alzheimer's disease treatment research (Farrokhi et al., 2019).

Applications De Recherche Scientifique

Antimicrobial Activity

The compound and its derivatives have been explored for their potential antimicrobial properties. Patel et al. (2018) synthesized novel derivatives of 5,6-dimethoxy-1-indanone coupled with substituted pyridine, demonstrating promising antibacterial activity. These compounds were prepared via Schiff’s base formation followed by cyclization, with their structures confirmed through spectral and elemental analysis (Patel et al., 2018).

Anticonvulsant Agents

Research by Siddiqui et al. (2012) has shown the anticonvulsant activity of new piperidyl indanone derivatives in animal models, with some compounds displaying significant efficacy without notable neurotoxicity. These derivatives were synthesized by reacting 5,6-dimethoxy-2-(piperidin-4-yl-methyl)-indan-1-one with aryl/alkyl isothiocyanates, and their effects were attributed to an increase in GABA levels in rat brain (Siddiqui et al., 2012).

Acetyl Cholinesterase Inhibition

Prasad et al. (2020) synthesized novel carboxamides and thioureas of 2,3-dihydro-5,6-dimethoxy-2-((piperidin-4-yl)methyl) inden-1-one as potential acetylcholinesterase inhibitors. These compounds showed potent inhibitory activities, suggesting their applicability in treating diseases related to acetylcholine deficiency, such as Alzheimer's disease (Prasad et al., 2020).

Antioxidant and Antihyperglycemic Agents

Kenchappa et al. (2017) explored the synthesis of coumarin derivatives containing the pyrazole and indenone rings, showing potent antioxidant and antihyperglycemic effects in vitro and in vivo. These compounds were synthesized via Claisen–Schmidt condensation and demonstrated significant activity against Streptozotocin–nicotinamide-induced diabetes in rats (Kenchappa et al., 2017).

Enzyme Inhibition for Neurodegenerative Disorders

Mozaffarnia et al. (2020) designed and synthesized halide salt derivatives of 2,3-dihydro-5,6-dimethoxy-1H-inden-1-one as donepezil hybrid analogs, targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes. These compounds exhibited moderate to good inhibitory activities, with potential applications in treating neurodegenerative disorders (Mozaffarnia et al., 2020).

Propriétés

IUPAC Name |

5,6-dimethoxy-2-(piperidin-4-ylmethylidene)-3H-inden-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-20-15-9-12-8-13(7-11-3-5-18-6-4-11)17(19)14(12)10-16(15)21-2/h7,9-11,18H,3-6,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJVFLZZPSQKFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(=CC3CCNCC3)C2=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694053 |

Source

|

| Record name | 5,6-Dimethoxy-2-[(piperidin-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dimethoxy-2-[(piperidin-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one | |

CAS RN |

149874-91-9 |

Source

|

| Record name | 5,6-Dimethoxy-2-[(piperidin-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

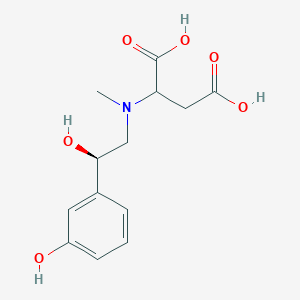

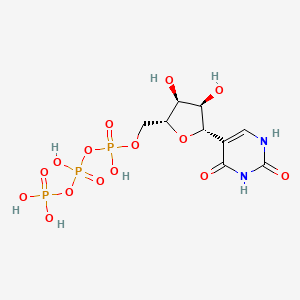

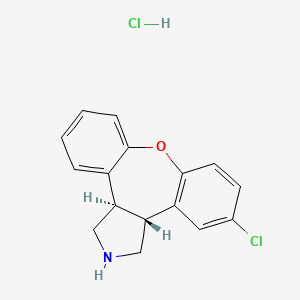

![L-Alanine,3-[nitroso(phenylmethoxy)amino]-N-[(phenylmethoxy)carbonyl]-](/img/structure/B1141105.png)

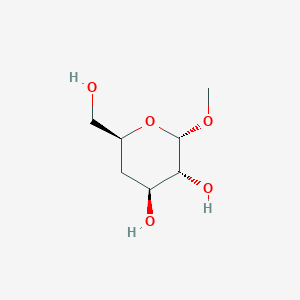

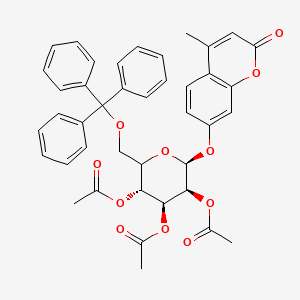

![[3,4,5-Triacetyloxy-6-[(3,4,5-triacetyloxy-6-hydroxyoxan-2-yl)methoxy]oxan-2-yl]methyl acetate](/img/structure/B1141120.png)